molecular formula C7H8BrClN2 B3153058 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine CAS No. 749201-00-1

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine

Cat. No.: B3153058
CAS No.: 749201-00-1
M. Wt: 235.51 g/mol
InChI Key: DOVCFQCAVQSKQC-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine is a heterocyclic organic compound with the molecular formula C7H8BrClN2. It is a derivative of pyridine, substituted with bromine and chlorine atoms, and an ethanamine group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 3-chloropyridine to form 5-bromo-3-chloropyridine, which is then reacted with ethanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and receptor binding.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms, along with the ethanamine group, contribute to its binding affinity and reactivity. These interactions can modulate biological pathways and influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

IUPAC Name

1-(5-bromo-3-chloropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVCFQCAVQSKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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